REACTION_CXSMILES
|
[Li][CH2:2][CH2:3][CH2:4][CH3:5].CCCCCC.CC1(C)CCCC(C)(C)N1.C[Si](C)(C)[N:24]1[CH2:30][CH2:29][CH2:28][CH2:27]C[C:25]1=[O:31].Cl[C:35]1[CH:40]=[CH:39]C=[CH:37][C:36]=1[O:41][CH3:42].C(I)C>C1COCC1>[CH2:4]([C:3]1([C:2]2[CH:39]=[CH:40][CH:35]=[C:36]([O:41][CH3:42])[CH:37]=2)[CH2:27][CH2:28][CH2:29][CH2:30][NH:24][C:25]1=[O:31])[CH3:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
31.3 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
8.43 mL
|
Type
|
reactant
|
Smiles
|
CC1(NC(CCC1)(C)C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
9.26 g
|
Type
|
reactant
|
Smiles
|
C[Si](N1C(CCCCC1)=O)(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
6.34 mL
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)OC
|
Name
|
|
Quantity
|
3.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Type
|
CUSTOM
|
Details
|
After stirring the reaction mixture for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 10 min
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
quenched with H2O
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
diluted with EtOAc
|
Type
|
WASH
|
Details
|
washed with 5N HCl (100 mL) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1(C(NCCCC1)=O)C1=CC(=CC=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |